molecular formula C13H13N5O2 B5669336 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B5669336
M. Wt: 271.27 g/mol
InChI Key: MQZPSLQSYHKJHU-UHFFFAOYSA-N
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Description

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly as coenzymes in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to a benzo[g]pteridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its role in enzymatic reactions and as a potential biomarker for certain diseases.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a coenzyme, facilitating various biochemical reactions. It may also interact with DNA and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family, known for its role in biological systems.

    Tetrahydrobiopterin: A reduced form of pteridine, essential for the synthesis of neurotransmitters.

    Folic Acid: A pteridine derivative, crucial for DNA synthesis and repair.

Uniqueness

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-6-4-8-9(5-7(6)14)16-11-10(15-8)12(19)18(3)13(20)17(11)2/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPSLQSYHKJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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